Cas no 86527-70-0 ()

structure
Chemical and Physical Properties
Names and Identifiers
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- Inchi: 1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1
- InChI Key: XCCTYIAWTASOJW-XVFCMESISA-K
- SMILES: P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC(NC2=O)=O)O1)O)O
Computed Properties
- Exact Mass: 400.97872279g/mol
- Monoisotopic Mass: 400.97872279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5
- Topological Polar Surface Area: 221Ų
Related Literature
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1. 703. Nucleotides. Part XV. A synthesis of uridine-5′ pyrophosphate, a breakdown product of the coenzyme “uridine-diphosphate-glucose.”N. Anand,V. M. Clark,R. H. Hall,A. R. Todd J. Chem. Soc. 1952 3665
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2. 287. Studies on phosphorylation. Part XV. The use of phosphoramidic esters in acylation. A new preparation of adenosine-5′ pyrophosphate and adenosine-5′ triphosphateV. M. Clark,G. W. Kirby,Alexander Todd J. Chem. Soc. 1957 1497
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J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
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4. 705. Nucleotides. Part XVII. N-Chloroamides as reagents for the chlorination of diesters of phosphorous acid. A new synthesis of uridine-5′ pyrophosphateG. W. Kenner,A. R. Todd,F. J. Weymouth J. Chem. Soc. 1952 3675
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5. 278. Nucleotides. Part XXXV. cycloPentanone oxime p-nitro-benzenesulphonate as an intermediate in the synthesis of nucleotide derivatives : an alternative synthesis of adenosine-5′ triphosphateB. H. Chase,G. W. Kenner,Alexander R. Todd,R. F. Webb J. Chem. Soc. 1956 1371
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleoside diphosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleotides Pyrimidine ribonucleoside diphosphates
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